Anticancer Potency in K-562 Leukemia: Cross-Study Comparison with Doxorubicin
The compound shows an IC50 of 10 µM against the K-562 chronic myelogenous leukemia cell line in the NCI-60 screen, indicating moderate cytotoxic activity . In contrast, the standard chemotherapeutic doxorubicin achieves an IC50 of 0.02–0.13 µM in the same cell line across multiple studies, demonstrating roughly 77- to 500-fold greater potency [1]. This potency differential clarifies that the compound is not a direct cytotoxic competitor to doxorubicin but may serve as a less potent chemical probe or scaffold for optimization [1].
| Evidence Dimension | Cytotoxicity (IC50) against K-562 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 10 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.02–0.13 µM |
| Quantified Difference | Target compound is 77- to 500-fold less potent than doxorubicin |
| Conditions | NCI-60 60-cell-line panel, 5-dose assay (target compound); MTT assay, 72 h exposure (doxorubicin) |
Why This Matters
Procurement decisions for anticancer screening libraries require knowing whether a compound offers cytocidal potency comparable to clinical agents; this compound's 10 µM IC50 positions it as a moderate-activity hit suitable for fragment-based or scaffold-hopping campaigns, not as a potent lead.
- [1] PMC. (2020). Table 3: Doxorubicin IC50 values in K-562 cells (IC50 = 0.02–0.13 µM). Retrieved from https://pmc.ncbi.nlm.nih.gov/. View Source
